AZ3391

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

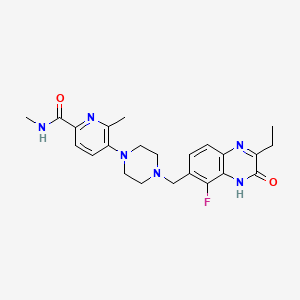

C23H27FN6O2 |

|---|---|

Peso molecular |

438.5 g/mol |

Nombre IUPAC |

5-[4-[(2-ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-N,6-dimethylpyridine-2-carboxamide |

InChI |

InChI=1S/C23H27FN6O2/c1-4-16-23(32)28-21-17(27-16)6-5-15(20(21)24)13-29-9-11-30(12-10-29)19-8-7-18(22(31)25-3)26-14(19)2/h5-8H,4,9-13H2,1-3H3,(H,25,31)(H,28,32) |

Clave InChI |

HLKLYCUPDHVKKZ-UHFFFAOYSA-N |

SMILES canónico |

CCC1=NC2=C(C(=C(C=C2)CN3CCN(CC3)C4=C(N=C(C=C4)C(=O)NC)C)F)NC1=O |

Origen del producto |

United States |

Foundational & Exploratory

AZ3391: A Deep Dive into the Mechanism of a Selective PARP-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ3391, also identified as AZ14193391, is a potent and subtype-selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway. Developed by AstraZeneca, this small molecule is a quinoxaline derivative designed to be a blood-brain barrier permeable agent, making it a promising candidate for a Positron Emission Tomography (PET) radioligand for in vivo imaging and potentially for therapeutic applications targeting central nervous system (CNS) malignancies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by available preclinical data, detailed experimental methodologies, and visual representations of the relevant biological pathways and workflows.

Core Mechanism of Action: Selective PARP-1 Inhibition

This compound exerts its effects through the highly selective inhibition of PARP-1. PARP-1 plays a critical role in the repair of single-strand DNA breaks (SSBs). When an SSB occurs, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process.

By binding to the catalytic domain of PARP-1, this compound prevents this PARylation from occurring. The inhibition of PARP-1's enzymatic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs). In cancer cells with deficiencies in homologous recombination (HR), a major pathway for repairing DSBs (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.

Quantitative Data

The following tables summarize the available quantitative data for a representative compound from the same chemical series as this compound, as disclosed in patent literature.

Table 1: In Vitro PARP Inhibition

| Target | Assay Type | IC50 (µM) |

| PARP-1 | Fluorescence Anisotropy | 0.005 |

| PARP-2 | Fluorescence Anisotropy | > 67 |

| PARP-3 | Fluorescence Anisotropy | > 100 |

| PARP-5a | Fluorescence Anisotropy | > 100 |

| PARP-6 | Fluorescence Anisotropy | > 100 |

Data from an exemplified compound in patent WO 2021260092, representative of the quinoxaline derivative series that includes this compound.[1]

Table 2: Cellular Proliferation Assay

| Cell Line | Genotype | IC50 (µM) |

| DLD-1 | BRCA2-negative | 0.003 |

| DLD-1 | Wild-type | > 30 |

Data from an exemplified compound in patent WO 2021260092, representative of the quinoxaline derivative series that includes this compound.[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in the context of the DNA damage response pathway.

Caption: Mechanism of this compound action.

Experimental Protocols

The following are representative protocols for the key experiments used to characterize PARP-1 inhibitors like this compound. These are based on methodologies described for similar compounds and in the relevant patent literature.

Fluorescence Anisotropy Binding Assay

This assay is used to determine the binding affinity of an inhibitor to the PARP-1 protein.

Principle: The assay measures the change in the tumbling rate of a fluorescently labeled PARP-1 protein upon binding to an inhibitor. A larger molecule (protein-inhibitor complex) tumbles more slowly, leading to an increase in fluorescence anisotropy.

Methodology:

-

Reagents: Recombinant full-length PARP-1 protein (e.g., 6-His-tagged), a suitable fluorescent probe that binds to the PARP-1 active site, and a serial dilution of this compound.

-

Procedure:

-

A solution of the fluorescent probe and PARP-1 protein is prepared in assay buffer.

-

Serial dilutions of this compound are added to the wells of a microplate.

-

The PARP-1/probe solution is added to the wells.

-

The plate is incubated to allow the binding to reach equilibrium.

-

Fluorescence anisotropy is measured using a plate reader with appropriate filters.

-

-

Data Analysis: The IC50 value is determined by plotting the change in anisotropy against the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular Proliferation Assay

This assay assesses the cytotoxic effect of the PARP-1 inhibitor on cancer cell lines.

Principle: The viability of cancer cells, particularly those with a known DNA repair deficiency (e.g., BRCA2-negative), is measured after treatment with the inhibitor. Inhibition of PARP-1 in these cells leads to synthetic lethality and a reduction in cell proliferation.

Methodology:

-

Cell Lines: A pair of isogenic cell lines, one with a deficiency in a key HR gene (e.g., BRCA2-negative DLD-1) and its wild-type counterpart.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

A serial dilution of this compound is added to the cells.

-

The cells are incubated for a period of time (e.g., 72 hours).

-

Cell viability is assessed using a commercially available reagent (e.g., CellTiter-Glo®).

-

-

Data Analysis: The luminescence signal, which is proportional to the number of viable cells, is measured. The IC50 value is calculated by plotting the percentage of cell viability against the inhibitor concentration.

In Vivo Blocking Study using PET Imaging

This experiment demonstrates the specific binding of the radiolabeled this compound to PARP-1 in a living organism.

Principle: A baseline PET scan is performed with [11C]this compound to visualize its distribution and binding to PARP-1. A subsequent scan is performed after pre-treatment with a non-radiolabeled PARP inhibitor. A reduction in the [11C]this compound signal in PARP-1-rich tissues indicates specific binding.

Methodology:

-

Subjects: Non-human primates or other suitable animal models.

-

Radioligand: [11C]this compound.

-

Blocking Agent: A potent, non-radiolabeled PARP inhibitor (e.g., Olaparib or AZD5305).

-

Procedure:

-

A baseline dynamic PET scan is acquired for a set duration (e.g., 90 minutes) following intravenous injection of [11C]this compound.

-

On a separate occasion, the subject is pre-treated with the blocking agent at a dose sufficient to occupy PARP-1.

-

The [11C]this compound PET scan is repeated.

-

-

Data Analysis: The PET images are reconstructed and analyzed. The uptake of [11C]this compound in regions of interest (e.g., brain, tumor xenografts) is quantified and compared between the baseline and blocking scans to determine the percentage of specific binding.

Experimental Workflow Visualization

The following diagram outlines a typical preclinical workflow for the characterization of a novel PARP-1 inhibitor like this compound.

Caption: Preclinical workflow for this compound.

Conclusion

This compound is a highly selective and potent PARP-1 inhibitor with the significant advantage of being able to cross the blood-brain barrier. Its mechanism of action, centered on the induction of synthetic lethality in HR-deficient cancer cells, makes it a compelling agent for both diagnostic and therapeutic purposes. The preclinical data, though limited in the public domain, strongly supports its specificity for PARP-1. The detailed experimental protocols outlined in this guide provide a framework for the further investigation and characterization of this and similar next-generation PARP inhibitors. The development of such targeted agents holds great promise for advancing the treatment of cancers, particularly those with CNS involvement.

References

AZ3391: A Technical Deep Dive into its PARP-1 Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ3391, also known as AZ14193391, is a novel, subtype-selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). Developed as a positron emission tomography (PET) radioligand, [11C]this compound serves as a critical tool for in vivo imaging and quantification of PARP-1 expression and engagement by therapeutic agents. This technical guide provides a comprehensive overview of the binding characteristics of this compound, including its affinity for PARP-1 and its selectivity profile. Detailed experimental methodologies and relevant biological pathways are also presented to offer a complete picture for researchers in the field of drug discovery and development.

Core Attributes of this compound

This compound has been identified as a potent and selective PARP-1 inhibitor with the ability to penetrate the blood-brain barrier, making it a valuable tool for neurological as well as oncological research. Its primary application is as a PET tracer, [11C]this compound, allowing for non-invasive assessment of PARP-1 levels and target engagement of PARP inhibitors in preclinical and clinical studies.

Quantitative Data on Binding Affinity and Selectivity

While specific quantitative data such as IC50, Ki, or Kd values for this compound are not yet publicly available in peer-reviewed literature, preclinical studies have described its binding as having "exquisite selectivity" for PARP-1. The following table summarizes the qualitative findings and provides a template for the expected quantitative data based on typical assays for PARP inhibitors.

Table 1: Summary of this compound Binding Affinity and Selectivity

| Target | Assay Type | Metric | Value | Selectivity vs. PARP-1 | Reference |

| PARP-1 | Radioligand Binding | Ki | Data Not Available | - | [1] |

| PARP-2 | Enzymatic Assay | IC50 | Data Not Available | Data Not Available | [1] |

| PARP-3 | Enzymatic Assay | IC50 | Data Not Available | Data Not Available | |

| Tankyrase-1 | Enzymatic Assay | IC50 | Data Not Available | Data Not Available | |

| Tankyrase-2 | Enzymatic Assay | IC50 | Data Not Available | Data Not Available |

Note: This table will be updated as specific quantitative data becomes publicly available.

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding affinity and selectivity of this compound.

In Vitro Autoradiography with [11C]this compound

This technique is employed to visualize the distribution and density of PARP-1 in tissue sections.

Protocol:

-

Tissue Preparation:

-

Obtain tissue of interest (e.g., tumor xenografts, non-human primate or human brain tissue) and rapidly freeze.

-

Cryosection the frozen tissue into thin slices (typically 10-20 µm) and thaw-mount onto microscope slides.

-

Store the prepared slides at -80°C until use.

-

-

Incubation:

-

Bring the tissue sections to room temperature.

-

Pre-incubate the slides in an appropriate buffer (e.g., Tris-HCl) to wash away endogenous ligands.

-

Incubate the sections with a solution containing [11C]this compound at a concentration determined by saturation binding experiments.

-

For determination of non-specific binding, a parallel set of slides is incubated with [11C]this compound in the presence of a high concentration of a non-radiolabeled PARP-1 inhibitor (e.g., Olaparib or AZD5305).

-

-

Washing and Drying:

-

After incubation, wash the slides in ice-cold buffer to remove unbound radioligand.

-

Perform a final rinse in cold deionized water to remove buffer salts.

-

Dry the slides rapidly using a stream of cool, dry air.

-

-

Imaging and Analysis:

-

Expose the dried slides to a phosphor imaging plate or autoradiographic film.

-

Scan the imaging plate or develop the film to visualize the distribution of radioactivity.

-

Quantify the signal intensity in different regions of interest using densitometry software. Specific binding is calculated by subtracting the non-specific binding signal from the total binding signal.

-

Non-Human Primate (NHP) PET Imaging with [11C]this compound

This in vivo imaging technique is used to assess the brain penetration, target engagement, and pharmacokinetics of this compound.

Protocol:

-

Animal Preparation:

-

Anesthetize the non-human primate (e.g., rhesus macaque or cynomolgus monkey) and maintain anesthesia throughout the imaging session.

-

Insert intravenous catheters for radiotracer injection and blood sampling.

-

Position the animal in the PET scanner.

-

-

Radiotracer Administration and PET Scan:

-

Administer a bolus injection of [11C]this compound intravenously.

-

Acquire dynamic PET data over a specified period (e.g., 90-120 minutes).

-

-

Blocking Studies:

-

To confirm specific binding to PARP-1, a blocking study is performed. This involves pre-treating the animal with a non-radiolabeled PARP-1 inhibitor (e.g., AZD9574) at a dose sufficient to occupy the target, prior to the injection of [11C]this compound. A subsequent PET scan is then acquired.

-

-

Blood Sampling and Metabolite Analysis:

-

Collect arterial blood samples at predetermined time points throughout the scan to measure the concentration of [11C]this compound and its radiometabolites in plasma.

-

Analyze plasma samples using techniques such as HPLC to separate the parent radiotracer from its metabolites.

-

-

Image Reconstruction and Data Analysis:

-

Reconstruct the dynamic PET data into a series of 3D images.

-

Co-register the PET images with an anatomical MRI scan of the animal's brain.

-

Define regions of interest (ROIs) on the anatomical MRI.

-

Generate time-activity curves (TACs) for each ROI by plotting the radioactivity concentration as a function of time.

-

Apply pharmacokinetic modeling to the TACs and the plasma input function to estimate parameters such as the volume of distribution (VT), which is an indicator of tracer binding. Specific binding can be quantified by comparing VT in baseline and blocking scans.

-

Signaling Pathways and Experimental Workflows

PARP-1 Signaling in DNA Damage Response

PARP-1 is a key player in the cellular response to DNA damage. The following diagram illustrates the central role of PARP-1 in the base excision repair (BER) pathway, a major pathway for repairing single-strand DNA breaks.

Caption: PARP-1 signaling in DNA single-strand break repair.

Experimental Workflow for [11C]this compound In Vivo PET Imaging

The following diagram outlines the logical flow of a typical preclinical PET imaging study with [11C]this compound in a non-human primate model.

References

[11C]AZ3391 radioligand properties and characteristics

A comprehensive review of publicly available scientific literature and data reveals no specific information on a radioligand designated as [11C]AZD3391. Extensive searches of scholarly databases, pharmaceutical company pipelines, and clinical trial registries did not yield any results for a compound with this identifier. The "AZD" prefix is commonly associated with compounds developed by AstraZeneca, however, no public records of "AZD3391" from this or any other organization could be found.

This suggests that "[11C]AZD3391" may be:

-

An internal, unpublished designation for a compound.

-

A misnomer or typographical error in the user's query.

-

A radioligand that has not yet been described in publicly accessible scientific literature.

Given the absence of specific data for "[11C]AZD3391," this guide will instead provide a detailed overview of a similarly named AstraZeneca compound, AZD5991 , and explore the landscape of radioligands for the α2C-adrenergic receptor , a potential area of interest given the search context. This information is intended to provide a valuable resource for researchers, scientists, and drug development professionals who may be investigating related targets or compounds.

Part 1: AZD5991 - A Potent Mcl-1 Inhibitor

It is plausible that the query for "AZD3391" was a typographical error and the intended compound of interest was AZD5991 . AZD5991 is a selective and potent inhibitor of Myeloid cell leukemia 1 (Mcl-1), a key anti-apoptotic protein. Overexpression of Mcl-1 is a common mechanism of resistance to anti-cancer therapies.

Core Properties of AZD5991

While a carbon-11 labeled version of AZD5991 ([11C]AZD5991) has not been described in the literature, understanding the properties of the parent compound is crucial for any potential radiolabeling efforts.

Mechanism of Action: AZD5991 binds to the BH3-binding groove of the Mcl-1 protein, preventing it from sequestering pro-apoptotic proteins like Bak and Bax. This releases the "brakes" on apoptosis, leading to programmed cell death in cancer cells that are dependent on Mcl-1 for survival.

Therapeutic Potential: AZD5991 has been investigated in preclinical and clinical studies for the treatment of various hematological malignancies, such as acute myeloid leukemia (AML) and multiple myeloma, where Mcl-1 is often overexpressed.

Clinical Development: Clinical trials have been initiated to evaluate the safety and efficacy of AZD5991, both as a monotherapy and in combination with other anti-cancer agents. Notably, a clinical hold was placed on a trial of AZD5991 in combination with venetoclax due to observations of asymptomatic elevation in cardiovascular laboratory parameters in a single patient.[1]

Potential for [11C]AZD5991 as a PET Radioligand

A radiolabeled version of AZD5991, such as [11C]AZD5991, could serve as a valuable tool for in vivo imaging of Mcl-1 expression in tumors. This would enable:

-

Non-invasive assessment of Mcl-1 levels in patients.

-

Patient selection for Mcl-1 targeted therapies.

-

Monitoring of treatment response and development of resistance.

The development of such a radioligand would require a suitable precursor for radiolabeling with carbon-11 and subsequent preclinical evaluation to assess its binding affinity, selectivity, and in vivo imaging characteristics.

Part 2: Radioligands for the α2C-Adrenergic Receptor

Another possibility is that the user is interested in PET radioligands for the α2C-adrenergic receptor. The α2C-adrenoceptor is a G protein-coupled receptor primarily expressed in the central nervous system and has been implicated in various neuropsychiatric disorders.

The α2C-Adrenergic Receptor as a PET Target

The α2C-adrenoceptor plays a role in modulating neurotransmitter release and is a target for the development of novel therapeutics for conditions like schizophrenia, depression, and cognitive disorders. PET imaging of the α2C-adrenoceptor could aid in understanding its role in these diseases and in the development of new drugs.

Existing and Potential Radioligands for the α2C-Adrenergic Receptor

While a radioligand named "[11C]AZD3391" for this target is not documented, several other compounds have been investigated as antagonists for the α2C-adrenoceptor, and some have been developed as PET ligands.

Key α2C-Adrenoceptor Antagonists:

| Compound | Ki (nM) for human α2C | Selectivity over α2A | Selectivity over α2B | Reference |

| MK-912 | 0.15 | 13-fold | - | [2][3] |

| JP-1302 | 16 | ~100-fold | ~100-fold | [4] |

| Risperidone | 9 | 5-fold | - | [2][3] |

| Paliperidone | 14 | 5-fold | - | [2][3] |

ORM-13070 has been mentioned as a useful positron emission tomography ligand for the α2C-adrenoceptor, highlighting the active research in this area.[5]

Experimental Protocols for Radioligand Development and Evaluation

The development and characterization of a novel PET radioligand, whether for Mcl-1 or the α2C-adrenoceptor, typically involves a series of standardized experimental protocols.

1. Radiosynthesis:

-

[11C]Methylation: A common method for carbon-11 labeling involves the reaction of a suitable precursor (e.g., a desmethylated analog) with a methylating agent like [11C]methyl iodide ([11C]CH3I) or [11C]methyl triflate ([11C]CH3OTf).

-

Purification: The crude reaction mixture is typically purified using high-performance liquid chromatography (HPLC) to isolate the desired radiolabeled compound from unreacted precursors and byproducts.

-

Formulation: The purified radioligand is then formulated in a physiologically compatible solution for in vivo administration.

2. In Vitro Characterization:

-

Binding Affinity and Selectivity: Competition binding assays are performed using cell membranes or tissue homogenates expressing the target receptor and a known radioligand to determine the inhibition constant (Ki) of the new compound. Selectivity is assessed by testing its binding affinity for other related receptors.

-

Autoradiography: This technique is used to visualize the distribution of the radioligand in tissue sections, providing information about its specific binding to the target.

3. In Vivo Evaluation in Preclinical Models:

-

PET Imaging: The radioligand is administered to animal models (e.g., rodents or non-human primates), and dynamic PET scans are acquired to assess its brain uptake, regional distribution, and kinetics.

-

Blocking Studies: To confirm target-specific binding, a blocking agent (an unlabeled compound that binds to the same target) is co-administered or pre-administered to demonstrate a reduction in the radioligand's signal in target-rich regions.

-

Metabolite Analysis: Blood and brain samples are collected at various time points after radioligand injection to identify and quantify radiometabolites, which can affect the interpretation of PET data.

Visualizing the Drug Discovery and Development Workflow

The following diagram illustrates a typical workflow for the development of a novel PET radioligand.

Caption: Workflow for PET Radioligand Development.

Conclusion

While a technical guide on the specific radioligand "[11C]AZD3391" cannot be provided due to a lack of available information, this document offers a comprehensive overview of related areas of potential interest. The information on the Mcl-1 inhibitor AZD5991 and the landscape of α2C-adrenergic receptor antagonists and their potential for PET imaging provides a valuable resource for researchers in the field of drug development and molecular imaging. The outlined experimental protocols and the visualized workflow offer a foundational understanding of the processes involved in the development of novel PET radioligands. Should information on "[11C]AZD3391" become publicly available in the future, this guide will be updated accordingly.

References

- 1. fiercebiotech.com [fiercebiotech.com]

- 2. The affinity and selectivity of α-adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C-adrenoceptors and comparison with human α1 and β-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The affinity and selectivity of α‐adrenoceptor antagonists, antidepressants and antipsychotics for the human α2A, α2B, and α2C‐adrenoceptors and comparison with human α1 and β‐adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. JP-1302: a new tool to shed light on the roles of α2C-adrenoceptors in brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of Selectively Targeting the α2C-Adrenoceptor in Cognition, Depression, and Schizophrenia—New Developments and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Validation of AZ3391: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical validation studies for AZ3391 (also known as [11C]AZ14193391), a novel, subtype-selective, and blood-brain barrier permeable positron emission tomography (PET) radioligand for the in vivo imaging of poly(ADP-ribose) polymerase 1 (PARP-1). The following sections detail the available quantitative data, experimental methodologies, and the underlying signaling pathway of its target.

Core Findings

This compound has been identified as a promising PET tracer for PARP-1, an enzyme critically involved in DNA repair and other cellular processes. Preclinical studies have demonstrated its high selectivity and ability to penetrate the blood-brain barrier, opening avenues for its use in oncology and neuro-oncology to assess target engagement of PARP-1 inhibitors.[1][2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound and its related compounds.

Table 1: In Vitro Binding Characteristics of [11C]this compound

| Parameter | Tissue/Model | Result | Citation |

| Binding Specificity | Tumor xenograft, NHP & human brain cerebellum | Dense binding observed in PARP-1 rich tissues. | [4] |

| Competitive Displacement | Tumor xenograft, NHP & human brain cerebellum | Binding completely abolished by high concentrations of Olaparib or AZD5305. | [4] |

Table 2: In Vivo Distribution and Target Engagement of [11C]this compound in Non-Human Primates

| Parameter | Organ/Region | Result | Citation |

| High Binding Organs | Brain, Spleen, Bone Marrow | High binding observed in organs known to express PARP-1. | [4] |

| In Vivo Specificity | Brain | Pre-treatment with AZD9574 (up to 0.05 mg/kg) resulted in a dose-dependent blocking of radioactivity. | [4] |

| Target Occupancy | Brain | AZD9574 (0.05 mg/kg, IV) blocked over 95% of the brain uptake of a similar PARP-1 tracer, demonstrating high target occupancy. | [3] |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

In Vitro Autoradiography

Objective: To determine the specific binding of [11C]this compound to PARP-1 in tissues with known high expression of the enzyme.

Methodology:

-

Tissue Preparation: Tumor xenograft tissues and non-human primate (NHP) and human brain cerebellum sections are cryo-sectioned.

-

Incubation: Tissue sections are incubated with [11C]this compound.

-

Competition Assay: To determine non-specific binding, a separate set of tissue sections are co-incubated with [11C]this compound and a high concentration of a known PARP-1 inhibitor (e.g., Olaparib or AZD5305).

-

Washing: Unbound radioligand is removed by washing the sections in a suitable buffer.

-

Imaging: The distribution and density of the radioligand binding are visualized and quantified using a phosphor imager.

-

Data Analysis: Specific binding is calculated by subtracting the non-specific binding (in the presence of a competitor) from the total binding.

In Vivo PET Imaging in Non-Human Primates

Objective: To evaluate the biodistribution, blood-brain barrier permeability, and specific in vivo binding of [11C]this compound to PARP-1.

Methodology:

-

Animal Model: Healthy non-human primates are used for the study.

-

Radioligand Administration: A bolus of [11C]this compound is administered intravenously.

-

PET Scanning: Dynamic PET scans are acquired over a specified duration to monitor the distribution and kinetics of the tracer in various organs, with a particular focus on the brain.

-

Blocking Study: To confirm specific binding, a separate set of scans are performed where the animals are pre-treated with increasing doses of a non-radiolabeled PARP-1 inhibitor (e.g., AZD9574) prior to the injection of [11C]this compound.

-

Data Analysis: Time-activity curves are generated for different regions of interest (ROIs). The specific uptake in PARP-1 expressing organs is determined by comparing the tracer uptake with and without the blocking agent.

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the PARP-1 signaling pathway in the context of DNA damage repair and the general experimental workflow for preclinical validation.

Caption: PARP-1 Signaling in DNA Damage Repair.

Caption: Preclinical Validation Workflow for this compound.

References

The PARP1 Inhibitor AZD9574: A Technical Overview of its Investigation in Solid Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigational PARP1 inhibitor AZD9574, with a focus on the tumor types in which it has been evaluated. The information presented herein is a synthesis of publicly available preclinical and clinical trial data. It is important to note that the clinical investigation of AZD9574 is ongoing, and as such, the available clinical data is preliminary.

The compound of interest, initially queried as AZ3391, is more accurately identified as the therapeutic agent AZD9574. The designation "AZD3391" likely refers to the radiolabeled PET imaging agent, [11C]AZ14193391, which is utilized in clinical studies to assess the target engagement of AZD9574.

Investigated Tumor Types

AZD9574 is currently under investigation in a range of solid tumors, primarily within the Phase I/IIa CERTIS1 clinical trial (NCT05417594).[1][2][3][4][5][6] The selection of these tumor types is largely driven by the mechanism of action of AZD9574, which targets cancers with deficiencies in the homologous recombination repair (HRR) pathway.

The following tumor types are being studied in the CERTIS1 trial:

-

HER2-Negative Breast Cancer: With a focus on patients with germline or somatic mutations in BRCA1, BRCA2, PALB2, RAD51C, or RAD51D.[7]

-

Ovarian Cancer: Targeting recurrent or advanced disease.[7]

-

Pancreatic Cancer: In patients with advanced or recurrent disease.[7][8]

-

Prostate Cancer: Focusing on advanced or recurrent presentations.[7]

-

IDH-Mutant Glioma: Investigating AZD9574 in combination with temozolomide in patients with recurrent tumors.[1]

Quantitative Data Summary

As the CERTIS1 trial is ongoing, comprehensive clinical efficacy and safety data for each tumor type are not yet publicly available. However, extensive preclinical data provide insights into the potential of AZD9574.

Preclinical Efficacy of AZD9574

| Cancer Type Model | Experimental System | Key Findings | Reference |

| Breast Cancer | MDA-MB-436 (BRCA1-mutant) subcutaneous xenograft | Dose-dependent tumor growth inhibition. At 3 mg/kg/day, tumor growth was reduced by 46% relative to vehicle. At 10 and 30 mg/kg, tumor growth reduction was approximately 70%.[9] | [9] |

| Breast Cancer | MDA-MB-436 (BRCA1-mutant) intracranial xenograft | Significantly extended survival of tumor-bearing mice compared to vehicle control at doses of 3, 10, and 30 mg/kg daily.[10] | [10] |

| Glioma | O6-methylguanine-DNA methyltransferase (MGMT)–methylated orthotopic glioma model | Combination with temozolomide was superior in extending the survival of tumor-bearing mice compared with TMZ alone.[11][12][13][14] | [11][12][13][14] |

Mechanism of Action: PARP1 Inhibition and Synthetic Lethality

AZD9574 is a potent and selective inhibitor of Poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[15][16][17][18] The therapeutic strategy behind PARP1 inhibition is based on the concept of synthetic lethality .[19][20][21][22][23]

In healthy cells, double-strand DNA breaks (DSBs), which can arise from the collapse of replication forks at unrepaired SSBs, are efficiently repaired by the high-fidelity Homologous Recombination Repair (HRR) pathway. However, in tumor cells with mutations in key HRR genes like BRCA1 and BRCA2, this pathway is deficient.

By inhibiting PARP1, AZD9574 prevents the repair of SSBs. These unrepaired SSBs lead to the accumulation of DSBs during DNA replication. In HRR-deficient tumor cells, the inability to repair these DSBs results in genomic instability and, ultimately, cell death. Healthy cells, with their intact HRR pathway, are less affected by PARP1 inhibition, providing a therapeutic window.

A key feature of AZD9574 is its ability to "trap" PARP1 at the site of DNA damage, forming a cytotoxic PARP-DNA complex, which further contributes to its anti-tumor activity.[11][12][13][14]

Signaling Pathway: PARP1 in DNA Repair and Synthetic Lethality with HRR Deficiency

Caption: Mechanism of action of AZD9574, leading to synthetic lethality in HRR-deficient tumor cells.

Experimental Protocols

Detailed experimental protocols for the CERTIS1 trial are not fully available in the public domain. However, based on published preclinical studies and general clinical trial methodologies, the following outlines the likely procedures for key experiments.

In Vivo Tumor Xenograft Studies (Preclinical)

-

Cell Line Implantation: Human cancer cell lines (e.g., MDA-MB-436 for breast cancer) are cultured and then implanted subcutaneously or orthotopically (e.g., intracranially for glioma models) into immunocompromised mice.[10][11][12][13][14][24]

-

Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers for subcutaneous tumors or through bioluminescent imaging for intracranial tumors.[24]

-

Drug Administration: Once tumors reach a specified size, mice are randomized into treatment and vehicle control groups. AZD9574 is administered orally, typically once daily, at various dose levels (e.g., 3, 10, 30 mg/kg).[9][10][24]

-

Efficacy Assessment: The primary endpoint is typically tumor growth inhibition or regression. For survival studies, the endpoint is the time to a predetermined tumor size or the development of clinical signs requiring euthanasia.[10][24]

-

Data Analysis: Tumor growth curves are plotted, and statistical analyses (e.g., t-tests) are performed to compare treatment groups with the control group.[24]

[11C]AZ14193391 PET Imaging in a Clinical Setting (General Workflow)

While a specific protocol for [11C]AZ14193391 is not publicly available, a typical PET imaging workflow in a clinical trial would involve the following steps:

-

Patient Preparation: Patients are required to fast for a specific period before the scan. Vital signs and blood glucose levels may be checked.

-

Radiotracer Administration: [11C]AZ14193391 is administered intravenously. The exact dose and infusion rate are determined by the study protocol.

-

Uptake Period: Following injection, there is a designated uptake period to allow for the distribution of the radiotracer and its binding to the target (PARP1).

-

Image Acquisition: The patient is positioned in the PET/CT scanner, and images of the target anatomical regions are acquired. The scan duration is typically predefined in the protocol.

-

Image Reconstruction and Analysis: The raw PET data is reconstructed into images. Quantitative analysis is performed to measure the uptake of the radiotracer in the tumor and other tissues, often expressed as a Standardized Uptake Value (SUV).

-

Target Occupancy Assessment: In studies like CERTIS1, PET scans are performed at baseline and after treatment with AZD9574 to measure the change in [11C]AZ14193391 binding, which reflects the occupancy of PARP1 by the drug.

Experimental Workflow for [11C]AZ14193391 PET Imaging

Caption: A generalized experimental workflow for assessing PARP1 target occupancy using [11C]AZ14193391 PET imaging in a clinical trial of AZD9574.

Conclusion

AZD9574 is a promising, selective PARP1 inhibitor with the ability to cross the blood-brain barrier, making it a candidate for treating primary and metastatic brain tumors in addition to other solid tumors with HRR deficiencies. Preclinical data demonstrate its potent anti-tumor activity in relevant cancer models. The ongoing CERTIS1 clinical trial will provide crucial data on its safety and efficacy in patients with HER2-negative breast cancer, ovarian cancer, pancreatic cancer, prostate cancer, and IDH-mutant glioma. The use of the PET imaging agent [11C]AZ14193391 in this trial allows for a quantitative assessment of target engagement, which can inform dose selection and provide insights into the drug's mechanism of action in patients. As results from this and future studies become available, a clearer picture of the clinical utility of AZD9574 will emerge.

References

- 1. A Study of AZD9574 as Monotherapy and in Combination with Anti-Cancer Agents in Participants with Advanced Solid Malignancies (CERTIS1) | UCSF Brain Tumor Center [braintumorcenter.ucsf.edu]

- 2. Study of AZD9574 as monotherapy and in combination with anti-cancer agents in participants with advanced solid malignancies [astrazenecaclinicaltrials.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. hra.nhs.uk [hra.nhs.uk]

- 5. Study of AZD9574 as Monotherapy and in Combination With Anti-cancer Agents in Participants With Advanced Solid Malignancies [clin.larvol.com]

- 6. A Modular Phase I/IIa, Open-label, Multi-centre Study to Assess the Safety, Tolerability, Pharmacokinetics, Pharmacodynamics and Preliminary Efficacy of Ascending Doses of AZD9574 as Monotherapy and in Combination with Anti-cancer Agents in Patients with | Herbert Irving Comprehensive Cancer Center (HICCC) - New York [cancer.columbia.edu]

- 7. facingourrisk.org [facingourrisk.org]

- 8. facingourrisk.org [facingourrisk.org]

- 9. youtube.com [youtube.com]

- 10. Discovery and first structural disclosure of AZD9574, a CNS penetrant PARP1 selective inhibitor [morressier.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Preclinical Characterization of AZD9574, a Blood-Brain Barrier Penetrant Inhibitor of PARP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 15. Functional Aspects of PARP1 in DNA Repair and Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Multifaceted Role of PARP-1 in DNA Repair and Inflammation: Pathological and Therapeutic Implications in Cancer and Non-Cancer Diseases | MDPI [mdpi.com]

- 18. Rapid Detection and Signaling of DNA Damage by PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting Homologous Recombination Deficiency in Ovarian Cancer with PARP Inhibitors: Synthetic Lethal Strategies That Impact Overall Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. The Role of Homologous Recombination Deficiency (HRD) in Renal Cell Carcinoma (RCC): Biology, Biomarkers, and Therapeutic Opportunities [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

The Radioligand [11C]AZ3391: A Technical Guide for Imaging Neuroinflammatory Processes

For Researchers, Scientists, and Drug Development Professionals

Introduction

[11C]AZ3391 is a novel, first-in-class positron emission tomography (PET) radioligand designed for the in vivo imaging of Poly(ADP-ribose) polymerase 1 (PARP-1).[1][2][3] As a blood-brain barrier permeable and subtype-selective tracer, [11C]this compound holds significant promise for elucidating the role of PARP-1 in neuroinflammatory and neurodegenerative diseases, as well as for applications in neuro-oncology.[1][2] This technical guide provides a comprehensive overview of [11C]this compound, including its mechanism of action, preclinical data, and the associated experimental protocols based on available preliminary findings. It is important to note that much of the detailed data is currently available in the form of conference abstracts, and this guide will be updated as full peer-reviewed publications become available.

Core Concepts: PARP-1 in Neuroinflammation

PARP-1 is a key enzyme involved in the DNA damage response. In the context of the central nervous system (CNS), its overactivation is implicated in neuroinflammatory processes. Pathological triggers such as oxidative stress and DNA damage, common in neurodegenerative conditions, lead to the activation of PARP-1. This activation, in turn, facilitates the expression of pro-inflammatory genes by regulating chromatin structure and acting as a transcriptional co-activator for factors like NF-κB. This signaling cascade results in the production of inflammatory cytokines and chemokines, contributing to a cycle of inflammation and neuronal damage. The ability to image PARP-1 expression and activity in the brain is therefore a critical tool for understanding disease mechanisms and for the development of targeted therapeutics.

[11C]this compound: Preclinical Validation and In Vivo Performance

[11C]this compound, also known as [11C]AZ14193391, was developed from a medicinal chemistry program focused on creating novel PARP-1 selective inhibitors.[1] Preclinical studies have demonstrated its potential as a specific and high-contrast imaging agent for PARP-1.

In Vitro Specificity

In vitro autoradiography studies have shown dense binding of [11C]this compound in tissues with high PARP-1 expression, such as tumor xenografts and the cerebellum of both non-human primates and humans.[2][3] This binding was effectively blocked by the co-incubation with high concentrations of the PARP inhibitors Olaparib or AZD5305, confirming the specific binding of [11C]this compound to PARP-1.[2][3]

In Vivo Brain Penetration and Target Engagement

Following intravenous injection in non-human primates, [11C]this compound demonstrated the ability to cross the blood-brain barrier and accumulate in the brain.[1][2][3] High binding was also observed in other organs known for high PARP-1 expression, including the spleen and bone marrow.[2][3] The specificity of the in vivo signal was confirmed through blocking experiments where pre-treatment with increasing doses of AZD9574, a potent PARP-1 inhibitor, led to a dose-dependent reduction in the radioactivity measured in these organs.[1][2][3]

Quantitative Data Summary

The following table summarizes the key preclinical findings for [11C]this compound based on available data. Note: Specific binding affinities (Ki/IC50) and detailed brain uptake values (SUV) are pending publication of the full research article.

| Parameter | Species/Model | Key Findings | Reference |

| In Vitro Binding | Tumor Xenograft, NHP & Human Brain Tissue | Dense binding in PARP-1 rich regions (e.g., cerebellum). | [2][3] |

| In Vitro Blocking | NHP & Human Brain Tissue | Binding completely abolished by high concentrations of Olaparib or AZD5305. | [2][3] |

| In Vivo Distribution | Non-Human Primates | High binding in brain, spleen, and bone marrow. | [1][2][3] |

| In Vivo Blocking | Non-Human Primates | Dose-dependent blocking of radioactivity with pre-treatment of AZD9574 (up to 0.05 mg/kg). | [1][2][3] |

Experimental Protocols

The following sections outline the general methodologies for the key experiments cited. These are based on standard practices and information from conference abstracts. For detailed, step-by-step protocols, the primary peer-reviewed publication should be consulted once available.

Radiolabeling of [11C]this compound

The radiolabeling of this compound is performed with carbon-11 (t½ = 20.4 min), which necessitates an on-site cyclotron.[2] The synthesis would typically involve the reaction of a suitable precursor molecule with a [11C]-methylating agent, such as [11C]methyl iodide or [11C]methyl triflate, followed by purification.

Diagram: General Workflow for Radiolabeling and Quality Control of [11C]this compound

Caption: Generalized workflow for the production and quality control of [11C]this compound.

In Vitro Autoradiography

This technique is used to visualize the distribution of [11C]this compound binding in tissue sections.

-

Tissue Preparation: Brain tissue sections (e.g., from non-human primate or human post-mortem samples) are prepared and mounted on microscope slides.

-

Incubation: Slides are incubated with a solution containing [11C]this compound at a low nanomolar concentration. For blocking studies, sections are co-incubated with a high concentration of a non-radiolabeled PARP-1 inhibitor (e.g., Olaparib, AZD5305).

-

Washing: The slides are washed in buffer to remove non-specifically bound radioligand.

-

Imaging: The slides are exposed to a phosphor imaging plate or digital autoradiography system to detect the radioactivity.

-

Analysis: The resulting images are analyzed to determine the density and distribution of [11C]this compound binding sites.

Diagram: Experimental Workflow for In Vitro Autoradiography

Caption: Workflow for visualizing [11C]this compound binding in brain tissue sections.

Non-Human Primate PET Imaging

In vivo PET imaging in non-human primates is a critical step to evaluate the brain penetration and in-body behavior of the radioligand.

-

Animal Preparation: A non-human primate is anesthetized and positioned in the PET scanner. A transmission scan is often performed for attenuation correction.

-

Radioligand Administration: A bolus of [11C]this compound is administered intravenously.

-

PET Scan Acquisition: Dynamic PET data are acquired for a period of 90-120 minutes post-injection.

-

Blood Sampling: Arterial blood samples may be taken to determine the radioligand's blood kinetics and metabolite profile.

-

Blocking Study: To confirm signal specificity, the imaging protocol is repeated in the same animal after pre-administration of a non-radiolabeled PARP-1 inhibitor (e.g., AZD9574).

-

Image Analysis: PET images are reconstructed and analyzed. Time-activity curves are generated for various brain regions to assess radioligand uptake and washout.

Diagram: Logical Relationship in a Blocking PET Study

Caption: Demonstrating the specificity of [11C]this compound binding in a PET study.

Signaling Pathway

Diagram: Simplified PARP-1 Signaling Pathway in Neuroinflammation

Caption: The role of PARP-1 activation in the neuroinflammatory cascade.

Future Directions

The preclinical data for [11C]this compound strongly support its further development as a tool to assess PARP-1 engagement by therapeutic drugs in patients.[1][2][3] Its ability to penetrate the blood-brain barrier makes it particularly valuable for studying CNS disorders. Future work will likely involve first-in-human studies to confirm its safety and efficacy for imaging neuroinflammation and for patient stratification in clinical trials of PARP-1 inhibitors.

Conclusion

[11C]this compound is a promising and highly selective PARP-1 PET radioligand with excellent preclinical characteristics for imaging neuroinflammatory processes. Its successful validation in non-human primates paves the way for its use in clinical research to better understand the role of PARP-1 in a range of neurological diseases and to aid in the development of novel therapeutics. As more detailed data becomes available through peer-reviewed publications, the full potential of this novel imaging agent will be further elucidated.

References

Probing the Brain: A Technical Guide to the Blood-Brain Barrier Penetration of [11C]AZ3391

For Researchers, Scientists, and Drug Development Professionals

Abstract

[11C]AZ3391 (also known as [11C]AZ14193391) is a novel, subtype-selective positron emission tomography (PET) radioligand designed to target Poly(ADP-ribose) polymerase 1 (PARP-1). Its significance lies in its demonstrated ability to cross the blood-brain barrier (BBB), opening avenues for the in vivo visualization and quantification of PARP-1 in the central nervous system (CNS). This capability is crucial for advancing drug development for CNS disorders and understanding the role of PARP-1 in various neuropathologies. This technical guide synthesizes the currently available preclinical data on the BBB penetration of [11C]this compound, focusing on its in vitro and in vivo validation. While comprehensive quantitative data and detailed experimental protocols from full peer-reviewed publications are not yet widely available, this guide consolidates findings from conference abstracts and related literature to provide a foundational understanding for researchers in the field.

Introduction to [11C]this compound

[11C]this compound is a carbon-11 labeled small molecule inhibitor of PARP-1. PARP-1 is a key enzyme involved in DNA repair, and its dysregulation has been implicated in various diseases, including cancer and neurological disorders. The development of a BBB-permeable PARP-1 PET tracer allows for non-invasive assessment of PARP-1 expression and target engagement of PARP inhibitors within the brain.

Preclinical studies have positioned [11C]this compound as a promising candidate for clinical translation.[1][2] It is currently being investigated in a clinical trial for its safety as a radioligand.

In Vitro Validation

In vitro autoradiography studies have been conducted to confirm the specific binding of [11C]this compound to PARP-1.

Experimental Protocol: In Vitro Autoradiography (General Methodology)

A standardized protocol for in vitro autoradiography with radiolabeled ligands typically involves the following steps. Please note that the specific parameters for [11C]this compound are not publicly available and this represents a general procedure.

-

Tissue Preparation: Human or non-human primate (NHP) brain tissues, as well as tumor xenografts known to express PARP-1 (e.g., cerebellum), are sectioned into thin slices (typically 10-20 µm).[1]

-

Incubation: The tissue sections are incubated with a solution containing [11C]this compound at a specific concentration.

-

Blocking Studies: To determine binding specificity, a parallel set of tissue sections is incubated with [11C]this compound in the presence of a high concentration of a non-radiolabeled PARP-1 inhibitor, such as Olaparib or AZD5305.[1]

-

Washing: After incubation, the sections are washed in buffer to remove unbound radioligand.

-

Imaging: The dried tissue sections are apposed to a phosphor imaging plate or film to detect the distribution of radioactivity.

-

Analysis: The resulting autoradiograms are quantified to determine the density of binding sites in different tissue regions.

Summary of In Vitro Findings

The following table summarizes the key findings from in vitro studies on [11C]this compound.

| Finding | Tissue Types | Blocking Agents | Implication | Reference |

| Dense binding of [11C]this compound | Tumor xenograft, NHP and human brain cerebellum | N/A | High density of PARP-1 in these tissues. | [1] |

| Complete abolishment of binding | N/A | Olaparib, AZD5305 | Demonstrates specific binding to PARP-1. | [1] |

In Vivo Preclinical Evaluation in Non-Human Primates

PET imaging studies in non-human primates (NHPs) have been crucial in demonstrating the BBB penetration and in vivo binding characteristics of [11C]this compound.

Experimental Protocol: Non-Human Primate PET Imaging (General Methodology)

The following outlines a typical experimental workflow for a PET imaging study with a novel radioligand in NHPs. Specific details for the [11C]this compound studies are limited in the public domain.

-

Radiosynthesis: [11C]this compound is synthesized by radiolabeling a precursor molecule with carbon-11, which is produced in a cyclotron.

-

Animal Preparation: A non-human primate is anesthetized and positioned in the PET scanner. A transmission scan is often acquired for attenuation correction.

-

Radioligand Injection: A bolus of [11C]this compound is administered intravenously.

-

Dynamic PET Scan: Dynamic images of the brain are acquired over a period of time (e.g., 90-120 minutes) to capture the uptake and washout of the radiotracer.

-

Blood Sampling: Arterial blood samples may be taken to measure the concentration of the radioligand in plasma over time, which is used as an input function for kinetic modeling.

-

Blocking Studies: To confirm target engagement in vivo, a separate PET scan is performed after pretreatment with a non-radiolabeled PARP inhibitor, such as AZD9574.[1]

-

Image Analysis: The PET images are reconstructed and analyzed to generate time-activity curves (TACs) for different brain regions. Kinetic modeling is applied to the TACs to estimate parameters such as the volume of distribution (VT), which is related to the density of available PARP-1 binding sites.

Summary of In Vivo Findings

The key observations from preclinical PET studies with [11C]this compound in NHPs are summarized below.

| Finding | Organs of High Binding | Blocking Agent and Dose | Implication | Reference |

| High uptake of [11C]this compound | Brain, spleen, bone marrow | N/A | Successful penetration of the BBB and binding to PARP-1 in target organs. | [1] |

| Dose-dependent blocking of radioactivity | Brain, spleen, bone marrow | Increasing doses of AZD9574 (up to 0.05 mg/kg) | Demonstrates specific binding to PARP-1 in vivo. | [1] |

| Unconventional brain pharmacokinetics | Brain | N/A | Characterized by an upward time-activity curve at later time points, suggesting slow or irreversible binding kinetics. | [2][3] |

Visualizations

Experimental Workflow for [11C]this compound PET Imaging

References

An In-Depth Technical Guide on AZ3391 as a Pharmacodynamic Biomarker for PARP Inhibitor Therapy

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: AZ3391 is not a predictive biomarker for patient response to PARP inhibitor therapy. Instead, its radiolabeled form, [11C]this compound, is a positron emission tomography (PET) radioligand designed as a pharmacodynamic biomarker to assess the engagement of the PARP1 target by PARP inhibitors in vivo. This guide will focus on its role in this context.

Introduction to PARP Inhibitors and the Need for Target Engagement Biomarkers

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks (SSBs). In cancers with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs, which are converted to lethal double-strand breaks (DSBs) during replication. This concept, known as synthetic lethality, forms the basis of PARP inhibitor (PARPi) therapy.[1][2]

While PARP inhibitors have shown significant clinical success, the development of resistance and the need to optimize dosing strategies necessitate tools to confirm that the drug is reaching its target and engaging it effectively. [11C]this compound is a novel, subtype-selective PARP1 PET radioligand that allows for the non-invasive, quantitative assessment of PARP1 occupancy by PARP inhibitors in preclinical and clinical settings.[3][4][5] This provides a direct measure of target engagement, which can be a critical biomarker for drug development and patient management.

[11C]this compound: A Tool for Visualizing PARP1

[11C]this compound is a potent and selective PARP1 inhibitor that has been radiolabeled with carbon-11, a positron-emitting isotope, to enable PET imaging.[3][4] Its ability to cross the blood-brain barrier also makes it a valuable tool for studying PARP1 engagement in the central nervous system.[6] Preclinical studies have demonstrated that [11C]this compound exhibits high specific binding to PARP1-rich tissues, and this binding can be displaced by other PARP inhibitors, confirming its utility for in vivo target occupancy studies.[3][7]

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical evaluations of [11C]this compound.

Table 1: In Vitro Binding Characteristics of [11C]this compound

| Parameter | Value | Method | Source |

| Target | PARP1 | Radioligand Binding Assay | [3][4] |

| Specificity | High for PARP1 | Competition Binding Assays | [3][4] |

| Blocking Agents | Olaparib, AZD5305 | In Vitro Autoradiography | [3][7] |

Table 2: In Vivo Biodistribution and Target Engagement of [11C]this compound in Non-Human Primates

| Tissue | [11C]this compound Uptake | Blocking Agent | % Blockade | Source |

| Brain | High | AZD9574 (up to 0.05 mg/kg) | Dose-dependent | [3][7] |

| Spleen | High | AZD9574 (up to 0.05 mg/kg) | Dose-dependent | [3][7] |

| Bone Marrow | High | AZD9574 (up to 0.05 mg/kg) | Dose-dependent | [3][7] |

| Tumor Xenograft | Dense Binding | Olaparib, AZD5305 | Complete | [3][7] |

Experimental Protocols

The following are generalized protocols for the use of [11C]this compound based on standard methodologies for PET radioligands. Detailed, specific protocols for [11C]this compound are not yet widely published.

In Vitro Autoradiography with [11C]this compound on Tumor Tissue Sections

This protocol outlines the steps for visualizing PARP1 distribution in tumor tissue.

-

Tissue Preparation:

-

Excise tumor tissue and immediately snap-freeze in isopentane cooled with liquid nitrogen.

-

Store tissues at -80°C until sectioning.

-

Using a cryostat, cut 10-20 µm thick sections and thaw-mount them onto microscope slides.

-

Store slides at -80°C.

-

-

Incubation:

-

Bring slides to room temperature.

-

Pre-incubate slides in a buffer (e.g., Tris-HCl with MgCl2) for 20-30 minutes to wash away endogenous ligands.

-

Incubate the sections with a solution containing [11C]this compound (in the low nanomolar range) in a binding buffer for 60-90 minutes at room temperature.

-

For determination of non-specific binding, co-incubate a set of slides with a high concentration (e.g., 10 µM) of a non-radiolabeled PARP inhibitor (e.g., Olaparib).

-

-

Washing:

-

Rapidly wash the slides in ice-cold wash buffer (2-3 times, 5 minutes each) to remove unbound radioligand.

-

Perform a final brief dip in ice-cold distilled water to remove buffer salts.

-

-

Imaging:

-

Dry the slides quickly with a stream of cold air.

-

Expose the slides to a phosphor imaging plate or a digital autoradiography system.

-

After exposure, scan the imaging plate using a phosphor imager.

-

-

Data Analysis:

-

Quantify the signal intensity in different regions of interest using appropriate software.

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

In Vivo PET Imaging with [11C]this compound in Non-Human Primates

This protocol describes the procedure for assessing PARP1 occupancy in vivo.

-

Animal Preparation:

-

Fast the animal overnight before the scan.

-

Anesthetize the animal (e.g., with isoflurane) and maintain anesthesia throughout the imaging session.

-

Place an intravenous catheter for radiotracer and drug administration.

-

Position the animal in the PET scanner.

-

-

Radiotracer Administration and PET Scan:

-

Perform a transmission scan for attenuation correction.

-

Administer a bolus injection of [11C]this compound intravenously.

-

Acquire dynamic PET data for 90-120 minutes.

-

Monitor vital signs throughout the scan.

-

-

Target Occupancy Study:

-

To determine PARP1 occupancy by a PARP inhibitor, perform a baseline [11C]this compound PET scan.

-

On a separate day, administer the PARP inhibitor at the desired dose and time interval before the [11C]this compound injection.

-

Perform a second [11C]this compound PET scan.

-

-

Data Analysis:

-

Reconstruct the PET images.

-

Draw regions of interest (ROIs) on the images corresponding to various tissues.

-

Generate time-activity curves (TACs) for each ROI.

-

Use pharmacokinetic modeling to calculate parameters such as the volume of distribution (VT) or standardized uptake value (SUV).

-

Calculate PARP1 occupancy by comparing the binding potential or VT between the baseline and drug-treated scans.

-

Visualizations

Signaling Pathways and Experimental Workflows

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The multifaceted roles of PARP1 in DNA repair and chromatin remodelling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. mdpi.com [mdpi.com]

- 7. Comparative evaluation in nonhuman primates of five PET radiotracers for imaging the serotonin transporters: [11C]McN 5652, [11C]ADAM, [11C]DASB, [11C]DAPA, and [11C]AFM - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Development of AZ3391: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZ3391, also known as [11C]AZ14193391, is a novel, potent, and subtype-selective radioligand for Poly (ADP-ribose) polymerase 1 (PARP-1) designed for in vivo imaging using Positron Emission Tomography (PET). Its key characteristic is its ability to penetrate the blood-brain barrier, offering a unique tool to investigate PARP-1 engagement in the central nervous system. This technical guide provides a comprehensive overview of the discovery and preclinical development of this compound, based on publicly available information. While detailed quantitative data and specific experimental protocols from the primary research are not fully available in the public domain, this document synthesizes the existing knowledge to present a thorough understanding of this compound's development and potential applications.

Introduction

Poly (ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the DNA damage response pathway, playing a crucial role in repairing single-strand DNA breaks.[1] Inhibition of PARP-1 has emerged as a successful therapeutic strategy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. The development of PET radioligands for PARP-1 is critical for understanding the enzyme's role in various pathologies, assessing the efficacy of PARP inhibitors, and guiding patient selection in clinical trials. This compound was developed to address the need for a PARP-1 selective PET tracer capable of crossing the blood-brain barrier, a significant limitation of many existing PARP inhibitors and imaging agents.

Discovery and Rationale

This compound was identified through a dedicated medicinal chemistry program at AstraZeneca aimed at discovering novel and selective PARP-1 inhibitors.[2][3] The development of this compound was driven by the need for a tool to non-invasively assess PARP-1 engagement in the brain, a critical aspect for the development of PARP inhibitors for brain tumors and other central nervous system disorders. The core structure of this compound is derived from a series of potent PARP-1 inhibitors, with modifications to optimize its properties as a PET radioligand, including the incorporation of a carbon-11 isotope for detection.

Preclinical Development

The preclinical evaluation of this compound has demonstrated its potential as a specific and selective PARP-1 PET radioligand. The key findings from these studies are summarized below.

In Vitro Characterization

In vitro studies were conducted to assess the binding specificity of this compound to PARP-1.

Data Presentation

While specific binding affinity values (e.g., IC50, Ki) for this compound are not publicly available, qualitative data from in vitro autoradiography studies have been reported.

| Assay | Tissue/Cell Type | Key Findings | Reference Compound(s) |

| In Vitro Autoradiography | Tumor xenografts, Non-human primate and human brain cerebellum | Dense binding of [11C]this compound in tissues with high PARP-1 expression. | Olaparib, AZD5305 |

| Binding of [11C]this compound was completely blocked by high concentrations of Olaparib and AZD5305, demonstrating specific binding to PARP-1. |

Experimental Protocols

A detailed, step-by-step protocol for the in vitro autoradiography is not available. However, a general workflow can be inferred.

dot

Caption: General workflow for in vitro autoradiography.

In Vivo Characterization

In vivo studies in non-human primates were crucial for demonstrating the blood-brain barrier permeability and specific PARP-1 binding of this compound in a living system.

Data Presentation

Quantitative data from in vivo PET imaging studies are not available in a tabular format. The key qualitative findings are summarized below.

| Animal Model | Key Findings | Blocking Agent |

| Non-human primate | High uptake of [11C]this compound in organs with known high PARP-1 expression (brain, spleen, bone marrow). | AZD9574 |

| Dose-dependent blocking of [11C]this compound uptake in these organs with pre-treatment of AZD9574, confirming in vivo specificity to PARP-1. | ||

| The tracer exhibited slow or irreversible brain kinetics.[2] |

Experimental Protocols

A detailed protocol for the in vivo PET imaging studies in non-human primates is not publicly available. A generalized workflow is presented below.

dot

Caption: Generalized workflow for in vivo PET imaging.

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of PARP-1. By binding to the catalytic domain of the enzyme, it prevents the synthesis of poly(ADP-ribose) chains, a critical step in the repair of single-strand DNA breaks. In the context of PET imaging, the radiolabeled [11C]this compound allows for the non-invasive visualization and quantification of PARP-1 expression.

dot

Caption: PARP-1 signaling and inhibition by this compound.

Potential Applications and Future Directions

The development of this compound represents a significant advancement in the field of molecular imaging. Its ability to cross the blood-brain barrier and selectively bind to PARP-1 opens up several potential applications:

-

Neuro-oncology: Assessing PARP-1 expression in primary and metastatic brain tumors to guide treatment with PARP inhibitors.

-

Pharmacodynamic Biomarker: Measuring target engagement of PARP inhibitors in the brain to optimize dosing and treatment schedules.

-

Neurological Disorders: Investigating the role of PARP-1 in neurodegenerative diseases and other CNS disorders.

Further clinical development of [11C]this compound will be crucial to validate its utility in these applications and to establish its role in personalized medicine.

Conclusion

This compound is a promising, first-in-class, blood-brain barrier permeable, and subtype-selective PARP-1 PET radioligand.[2][3] Preclinical studies have successfully demonstrated its specificity for PARP-1 both in vitro and in vivo. While detailed quantitative data and experimental protocols are not yet widely available, the existing information strongly supports its further development as a valuable tool for assessing PARP-1 engagement in the central nervous system, with the potential to significantly impact the development of therapies for a range of diseases.

References

An In-depth Technical Guide to the Cellular Uptake and Retention of [11C]AZD2184

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular uptake and retention characteristics of the carbon-11 labeled positron emission tomography (PET) radioligand, [11C]AZD2184, a high-affinity tracer for imaging amyloid-β (Aβ) plaques in the brain. Comparative data for the related compound, [11C]AZD2995, is also included to provide a broader context for researchers in the field of neurodegenerative diseases and diagnostic imaging.

Introduction to [11C]AZD2184

[11C]AZD2184, chemically known as (2-[6-(methylamino)pyridin-3-yl]-1,3-benzothiazol-6-ol), is a novel PET radioligand developed for the in vivo visualization and quantification of Aβ plaques, a hallmark pathology of Alzheimer's disease.[1] Its favorable preclinical profile, characterized by high affinity for amyloid fibrils and a superior signal-to-background ratio compared to earlier amyloid imaging agents like Pittsburgh compound B ([11C]PIB), has made it a valuable tool in Alzheimer's disease research.[1][2] Understanding its cellular uptake and retention is critical for accurate interpretation of PET imaging data and for the development of future diagnostic and therapeutic agents.

Cellular Uptake and Retention

While specific in vitro studies on the cellular uptake and retention of [11C]AZD2184 in cultured cells are not extensively detailed in publicly available literature, its behavior can be inferred from its physicochemical properties and in vivo performance.

Mechanism of Cellular Uptake: The cellular uptake of small molecule PET tracers like [11C]AZD2184 into the brain is primarily governed by their ability to cross the blood-brain barrier (BBB). This process is highly dependent on the lipophilicity of the compound.[3][4] Molecules with optimal lipophilicity can passively diffuse across the lipid-rich membranes of the endothelial cells of the BBB. While direct studies on the cell permeability of [11C]AZD2184 are not available, its rapid brain uptake observed in PET studies suggests efficient BBB penetration, characteristic of small, lipophilic molecules.[5] The uptake into neuronal and glial cells within the brain parenchyma is also expected to occur via passive diffusion across the cell membranes.

Intracellular Retention: The retention of [11C]AZD2184 in the brain is target-specific, driven by its high-affinity binding to Aβ plaques.[1][6] In brain regions with high Aβ plaque density, the radioligand binds to the fibrils, leading to its accumulation and a strong PET signal.[7] In contrast, in regions with low or no Aβ pathology, the unbound [11C]AZD2184 is cleared from the tissue, resulting in a low background signal.[1] This high signal-to-background ratio is a key advantage of [11C]AZD2184.[1][2] The retention is therefore a direct measure of Aβ plaque load.

Quantitative Data

The following tables summarize the key quantitative data for [11C]AZD2184 and its tritiated analog, as well as comparative data for [11C]AZD2995.

Table 1: In Vitro Binding Affinity

| Compound | Target | Kd (nM) | Reference |

| AZD2184 | Amyloid Fibrils | 8.4 ± 1.0 | [1][5] |

Table 2: In Vitro Signal-to-Background Ratio in Human Brain Tissue

| Compound | Brain Region | Signal-to-Background Ratio | Reference |

| [3H]AZD2184 | Prefrontal Cortex vs. Subcortical White Matter | 4.5 | [1] |

| [3H]AZD2995 | Grey Matter vs. White Matter | Higher than [3H]PIB and [3H]AZD2184 | [6] |

| [3H]PIB | Prefrontal Cortex vs. Subcortical White Matter | 0.8 | [1] |

Table 3: In Vivo Brain Uptake

| Compound | Species | Time Post-Injection | % Injected Dose in Brain | Reference |

| AZD2184 | Rat | 2 minutes | ~1% | [1] |

| [11C]AZD2184 | Human | Peak (<1 minute) | 3-4% | [8] |

Experimental Protocols

4.1. In Vitro Autoradiography

This protocol is adapted from studies evaluating the binding of [3H]AZD2184 to post-mortem human brain tissue.[1]

-

Tissue Preparation: Post-mortem cortical brain sections from Alzheimer's disease patients and control subjects are used.

-

Incubation: Brain sections are incubated with a solution containing [3H]AZD2184 at a specific concentration (e.g., 1 nM).

-

Washing: After incubation, the sections are washed to remove unbound radioligand.

-

Detection: The sections are apposed to a phosphor imaging plate or film to detect the radioactivity.

-

Analysis: The resulting autoradiograms are quantified to determine the density of binding sites in different brain regions. Non-specific binding is determined by incubating adjacent sections in the presence of a high concentration of a competing non-radioactive ligand.

4.2. In Vivo PET Imaging

The following is a generalized protocol based on human PET studies with [11C]AZD2184.[8][9]

-

Radioligand Administration: A bolus of [11C]AZD2184 is injected intravenously into the subject. The injected radioactivity is typically in the range of 239-518 MBq.[10]

-

PET Scan Acquisition: A dynamic PET scan is acquired for a duration of 63-93 minutes.[8][10]

-

Arterial Blood Sampling: In some studies, arterial blood samples are drawn to determine the radioactivity in whole blood and plasma, and to analyze for unchanged radioligand.[8][9]

-

Image Reconstruction: The PET data is reconstructed, with corrections for attenuation and decay.[8]

-

Data Analysis: Time-activity curves are generated for various brain regions. Quantitative analysis is often performed using kinetic models (e.g., 2-tissue compartment model) or by calculating the standardized uptake value ratio (SUVR) with the cerebellum typically used as a reference region.[9]

Visualizations

Diagram 1: Proposed Signaling Pathway of [11C]AZD2184

Caption: Proposed pathway of [11C]AZD2184 from bloodstream to binding Aβ plaques in the brain.

Diagram 2: Experimental Workflow for In Vivo PET Imaging

Caption: A simplified workflow for conducting a [11C]AZD2184 PET imaging study.

References

- 1. AZD2184: a radioligand for sensitive detection of beta-amyloid deposits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lipophilic Permeability Efficiency Reconciles the Opposing Roles of Lipophilicity in Membrane Permeability and Aqueous Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Development of brain-penetrable antibody radioligands for in vivo PET imaging of amyloid-β and tau [frontiersin.org]

- 6. Investigation of the Binding Profiles of AZD2184 and Thioflavin T with Amyloid-β(1-42) Fibril by Molecular Docking and Molecular Dynamics Methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High Contrast PET Imaging of Subcortical and Allocortical Amyloid-β in Early Alzheimer’s Disease Using [11C]AZD2184 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Small-Molecule PET Tracers for Imaging Proteinopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Role of Amyloid PET in Imaging Neurodegenerative Disorders: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for [11C]AZD3391 PET Imaging in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful, non-invasive molecular imaging technique that allows for the quantitative assessment of biological processes in vivo.[1][2][3] This makes it an invaluable tool in preclinical drug development for understanding pharmacokinetics, target engagement, and therapeutic efficacy of novel drug candidates.[1] This document provides a detailed protocol for preclinical PET imaging using [11C]AZD3391, a radioligand targeting neuroinflammation.

Due to the limited availability of specific published data for [11C]AZD3391, this protocol is substantially based on the established methodologies for a closely related compound, [11C]AZD1283, which also targets a key receptor in neuroinflammation, the P2Y12 receptor.[4][5] P2Y12R is selectively expressed on microglia in the central nervous system (CNS) and its expression levels change in response to inflammatory states.[4][5] Therefore, PET imaging of this target has the potential to provide insights into the functional state of microglia.[4][5]

These application notes are intended to guide researchers in designing and executing preclinical PET imaging studies with [11C]AZD3391 in rodent and non-human primate models.

Experimental Protocols

Radiosynthesis of [11C]AZD3391